Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 7-chloro-6-methoxyquinoline.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification Processes: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.
Mefloquine: An antimalarial compound with structural similarities.
Uniqueness
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate stands out due to its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H14ClNO4 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H14ClNO4/c1-19-13-7-9-11(8-10(13)15)16(5-3-12(9)17)6-4-14(18)20-2/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
HVLYWOJDEMGPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)Cl |
Origin of Product |
United States |
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